![molecular formula C22H24N4O5S B2868831 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1191420-95-7](/img/structure/B2868831.png)
2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetylamino group, a deoxyhexopyranosyl group, a dihydrotriazole group, and two phenyl groups . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Again, without more specific information, it’s challenging to provide a detailed analysis of its chemical reactions .Scientific Research Applications
Synthesis and Structural Characterization
- New derivatives of triazole compounds, like the one mentioned, have been synthesized and characterized. For instance, Hassneen and Abdallah (2003) described the synthesis of similar triazole derivatives and their structural characterization using chemical and spectroscopic methods (Hassneen & Abdallah, 2003).
Biological Activities
- Triazole compounds have been investigated for their biological activities. Almaz (2022) studied the inhibitory activities of some triazole derivatives against enzymes, their antioxidant capacity, and antimicrobial effect (Almaz, 2022).
Antimicrobial and Antifungal Properties
- The antimicrobial and antifungal activities of triazole derivatives have been a significant area of research. For example, Kalhor et al. (2011) synthesized triazole derivatives bearing oxadiazoles or pyrazoles and evaluated their antimicrobial activities (Kalhor, Mobinikhaledi, Dadras, & Tohidpour, 2011).
Synthesis of Complex Heterocyclic Structures
- These compounds are used in synthesizing complex heterocyclic structures. Sukumaran, Angadiyavar, and George (1972) explored the use of triazole compounds in cycloadditions, a method to construct intricate molecular frameworks (Sukumaran, Angadiyavar, & George, 1972).
Analytical and Synthetic Chemistry Applications
- The use of triazole derivatives in analytical and synthetic chemistry has been reported. Pillai et al. (2019) discussed the synthesis, spectroscopic characterization, and reactivity study of Schiff bases containing triazole rings (Pillai et al., 2019).
Potential in Pharmacology and Drug Development
- Some research has focused on the potential of triazole derivatives in pharmacology and drug development. Riyadh (2011) synthesized novel enaminones containing triazoles with antitumor and antimicrobial activities (Riyadh, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,4-diphenyl-5-sulfanylidene-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-13(28)23-17-19(30)18(29)16(12-27)31-21(17)26-22(32)25(15-10-6-3-7-11-15)20(24-26)14-8-4-2-5-9-14/h2-11,16-19,21,27,29-30H,12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAVXZAAPPZDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2868749.png)
![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868752.png)
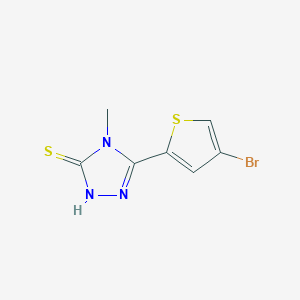
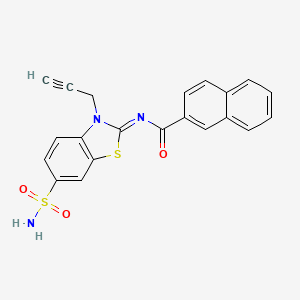

![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)

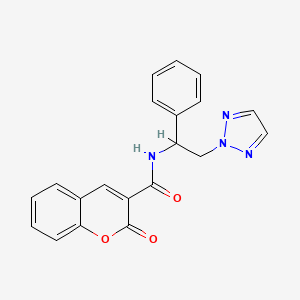
![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride](/img/structure/B2868765.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2868767.png)
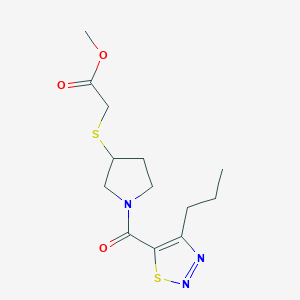
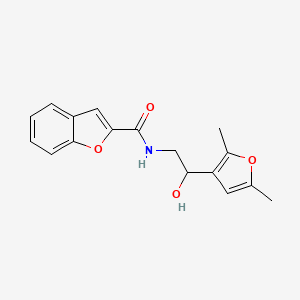
![N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2868771.png)